molecular formula C9H8N4 B181221 4-Phenyl-1,3,5-triazin-2-amine CAS No. 1853-95-8

4-Phenyl-1,3,5-triazin-2-amine

Cat. No.: B181221
CAS No.: 1853-95-8
M. Wt: 172.19 g/mol
InChI Key: COIXVMRSSZXQKF-UHFFFAOYSA-N
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Description

4-Phenyl-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their three nitrogen atoms in a six-membered ring structure. This particular compound features a phenyl group attached to the triazine ring, which can influence its chemical properties and potential applications. Triazines, including this compound, are of significant interest in various fields due to their stability and versatility in chemical reactions.

Biochemical Analysis

Biochemical Properties

It is known that triazine derivatives can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These reactions could potentially influence the interactions of 4-Phenyl-1,3,5-triazin-2-amine with enzymes, proteins, and other biomolecules.

Cellular Effects

Some triazine derivatives have shown promising activity against various types of cells, including cancer cells

Molecular Mechanism

It is known that triazine derivatives can undergo a variety of organic transformations, which could potentially influence their interactions with biomolecules

Temporal Effects in Laboratory Settings

It is known that triazine derivatives are important intermediates for the synthesis of other compounds, suggesting that they may have stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Some triazine derivatives have shown promising activity against various types of cells, including cancer cells , suggesting that they may have dose-dependent effects.

Metabolic Pathways

It is known that triazine derivatives can undergo a variety of organic transformations, which could potentially influence their interactions with enzymes and cofactors .

Transport and Distribution

It is known that triazine derivatives can undergo a variety of organic transformations, which could potentially influence their localization or accumulation .

Subcellular Localization

It is known that triazine derivatives can undergo a variety of organic transformations, which could potentially influence their activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenyl-1,3,5-triazin-2-amine can be synthesized through several methods. One common approach involves the reaction of benzonitrile with dicyandiamide under controlled conditions. This reaction typically requires a catalyst and specific temperature settings to ensure the formation of the triazine ring .

Another method involves the use of imidates, guanidines, and amides or aldehydes as starting materials. This three-component reaction is base-mediated, often using cesium carbonate, and can produce diverse 1,3,5-triazin-2-amines in good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and yield. Microwave-assisted synthesis is one such method that can reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while cycloaddition can produce fused ring systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural difference can lead to variations in reactivity, stability, and biological activity .

Properties

IUPAC Name

4-phenyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-9-12-6-11-8(13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIXVMRSSZXQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274559
Record name 2-AMINO-4-PHENYL-S-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1853-95-8
Record name 4-Phenyl-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1853-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINO-4-PHENYL-S-TRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What synthetic approaches are available for producing 4-Phenyl-1,3,5-triazin-2-amine derivatives?

A1: A recent study [] describes a novel, efficient method for synthesizing a variety of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, which includes the this compound scaffold. This one-pot, three-component reaction utilizes readily available starting materials: cyanoguanidine, aromatic aldehydes (including this compound), and cyclic amines. The reaction proceeds under microwave irradiation and involves the formation of dihydrotriazines followed by aromatic dehydrogenation. This method offers advantages in terms of speed, simplicity, and versatility for generating a diverse range of derivatives.

Q2: Is there evidence of biological activity associated with this compound derivatives?

A2: Yes, preliminary biological screening data from the study mentioned above [] identified potent antileukemic activity for a specific derivative, 6-[3,4-dihydroisoquinolin-2(1H)-yl]-4-phenyl-1,3,5-triazin-2-amine. This finding highlights the potential of this class of compounds as lead structures for further development in the context of antileukemic agents. Further research is needed to fully elucidate the mechanism of action and explore the therapeutic potential of this and related derivatives.

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